molecular formula C16H22N6O3 B15039551 2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl phenylcarbamate

2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl phenylcarbamate

Cat. No.: B15039551
M. Wt: 346.38 g/mol
InChI Key: BTYMCLLPYZAGLN-UHFFFAOYSA-N
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Description

2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL N-PHENYLCARBAMATE is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. Its unique structure, which includes a triazine ring and a phenylcarbamate group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL N-PHENYLCARBAMATE typically involves multiple steps. One common method starts with the preparation of 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with ethylene glycol to form the corresponding ethylene oxide derivative. Finally, the ethylene oxide derivative is treated with phenyl isocyanate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may involve the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL N-PHENYLCARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL N-PHENYLCARBAMATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL N-PHENYLCARBAMATE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The triazine ring and phenylcarbamate group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL N-PHENYLCARBAMATE is unique due to its combination of a triazine ring and a phenylcarbamate group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C16H22N6O3

Molecular Weight

346.38 g/mol

IUPAC Name

2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl N-phenylcarbamate

InChI

InChI=1S/C16H22N6O3/c1-3-17-13-20-14(18-4-2)22-15(21-13)24-10-11-25-16(23)19-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,19,23)(H2,17,18,20,21,22)

InChI Key

BTYMCLLPYZAGLN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OCCOC(=O)NC2=CC=CC=C2)NCC

Origin of Product

United States

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